Jacoumaric acid

Description

Structure

2D Structure

Propriétés

Formule moléculaire |

C39H54O6 |

|---|---|

Poids moléculaire |

618.8 g/mol |

Nom IUPAC |

(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 |

Clé InChI |

FEVUQLLYZLSRLB-HEIPXHRQSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Jacoumaric Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoumaric acid, a pentacyclic triterpenoid, has garnered attention for its potential therapeutic properties, notably its antileishmanial activity. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a detailed, albeit inferred, methodology for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating the current knowledge on this promising natural compound. While this compound has been identified in several plant species, a definitive, step-by-step isolation protocol remains to be published. The experimental workflow presented herein is based on established methods for the isolation of triterpenoids from Psidium guajava leaves, a confirmed natural source.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary and most well-documented source is the leaves of the guava plant, Psidium guajava. While other sources have been anecdotally mentioned, the scientific literature predominantly focuses on its presence in guava.

Table 1: Confirmed Natural Sources of this compound

| Plant Species | Part(s) Containing this compound |

| Psidium guajava (Guava) | Leaves[1][2][3] |

Initial reports also suggested the presence of this compound in Syzygium samarangense and Diospyros melanoxylon. However, detailed phytochemical analyses of these plants have either not confirmed its presence or have identified the structurally related compound, p-coumaric acid, leading to potential misidentification in earlier reports[4][5]. Therefore, Psidium guajava remains the most reliable and confirmed source for the isolation of this compound.

Biological Activity of this compound

The most significant biological activity reported for this compound is its antileishmanial properties. Research has demonstrated its efficacy against the amastigote form of Leishmania infantum.

Table 2: In Vitro Antileishmanial Activity of this compound

| Biological Activity | Target Organism | Metric | Result |

| Antileishmanial | Leishmania infantum (amastigotes) | IC₅₀ | 1.318 ± 0.59 µg/mL[1][2][3] |

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate the molecular mechanisms underlying its therapeutic potential.

Experimental Protocol for the Isolation of this compound from Psidium guajava Leaves

While a specific, detailed protocol for the isolation of this compound has not been published, the following methodology is a composite procedure based on established techniques for the extraction and separation of triterpenoids from Psidium guajava leaves. This protocol is intended to provide a robust starting point for researchers.

Plant Material Collection and Preparation

-

Collection: Fresh, healthy leaves of Psidium guajava should be collected.

-

Washing and Drying: The leaves are thoroughly washed with distilled water to remove any surface contaminants and then shade-dried at room temperature until brittle.

-

Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with ethanol at room temperature. This can be achieved by maceration with periodic shaking or through continuous extraction in a Soxhlet apparatus.

-

Concentration: The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids like this compound are expected to be concentrated in the less polar fractions (e.g., chloroform and ethyl acetate).

-

Activity-Guided Fractionation: The resulting fractions should be screened for the desired biological activity (e.g., antileishmanial activity) to identify the fraction containing the highest concentration of the target compound.

Chromatographic Purification

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A suitable developing solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating) should be used.

-

Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of this compound from Psidium guajava leaves.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with demonstrated antileishmanial activity. While its primary confirmed source is Psidium guajava leaves, a standardized and detailed protocol for its isolation is yet to be established in the scientific literature. The methodology presented in this guide provides a comprehensive framework for researchers to undertake the isolation and further investigation of this compound. Future research should focus on optimizing the isolation protocol, elucidating the signaling pathways involved in its biological activity, and conducting quantitative analyses to determine its concentration in various natural sources. Such studies will be crucial for unlocking the full therapeutic potential of this compound.

References

The Biosynthesis of p-Coumaric Acid in Plants: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Synthesis, Regulation, and Analysis of a Key Phenylpropanoid

This technical guide provides an in-depth exploration of the biosynthesis of p-coumaric acid in plants, tailored for researchers, scientists, and professionals in drug development. p-Coumaric acid is a crucial intermediate in the phenylpropanoid pathway, leading to the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes, many of which have significant pharmacological interest. This document details the core biosynthetic pathways, the kinetics of key enzymes, regulatory mechanisms, and comprehensive experimental protocols.

Core Biosynthetic Pathways of p-Coumaric Acid

In the plant kingdom, p-coumaric acid is primarily synthesized through two distinct pathways originating from aromatic amino acids.

The Phenylalanine Pathway

The most prevalent route for p-coumaric acid biosynthesis begins with the amino acid L-phenylalanine. This pathway involves a two-step enzymatic conversion:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation of trans-cinnamic acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

Caption: The Phenylalanine Pathway for p-Coumaric Acid Biosynthesis.

The Tyrosine Pathway

Particularly in grasses, an alternative pathway utilizes L-tyrosine as the direct precursor. This route is catalyzed by a single bifunctional enzyme or a specific lyase:

-

Deamination of L-tyrosine: Tyrosine ammonia-lyase (TAL) or a bifunctional PAL/TAL enzyme directly converts L-tyrosine to p-coumaric acid. This pathway is more direct but less widespread than the phenylalanine pathway.[1]

Caption: The Tyrosine Pathway for p-Coumaric Acid Biosynthesis.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of p-coumaric acid biosynthesis is dictated by the kinetic properties of its core enzymes. The following tables summarize key kinetic parameters for PAL, C4H, and TAL from various plant species.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) in Plants

| Plant Species | Isoform | Substrate | K_m (µM) | V_max (units/mg) | k_cat (s⁻¹) | Reference |

| Arabidopsis thaliana | AtPAL1 | L-Phe | 64 | - | - | [2] |

| Arabidopsis thaliana | AtPAL2 | L-Phe | 71 | - | - | [2] |

| Arabidopsis thaliana | AtPAL4 | L-Phe | 68 | - | - | [2] |

| Musa cavendishii | Crude Extract | L-Phe | 1450 | 0.15 | - | [3] |

| Petroselinum crispum | PAL-1 | L-Phe | - | - | - | [4] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H) in Plants

| Plant Species | Substrate | K_m (µM) | Reference | | :--- | :--- | :--- | | Glycine max | trans-Cinnamic Acid | 1-140 (range for different isoforms) |[5] | | Helianthus tuberosus | trans-Cinnamic Acid | - |[4] |

Table 3: Kinetic Parameters of Tyrosine Ammonia-Lyase (TAL) in Plants and other organisms

| Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference | | :--- | :--- | :--- | :--- | | Musa cavendishii | L-Tyr | 0.618 | 0.101 |[3] | | Chryseobacterium luteum | L-Tyr | 0.019 | - |[6] | | Rhodotorula glutinis | L-Tyr | - | - |[7] | | Saccharomyces cerevisiae | L-Tyr | - | - |[8] |

Regulation of p-Coumaric Acid Biosynthesis

The biosynthesis of p-coumaric acid is tightly regulated at multiple levels, responding to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding PAL, C4H, and TAL is controlled by a complex network of transcription factors, including those from the MYB, bZIP, and WRKY families. These transcription factors are often responsive to various signaling pathways.[9]

Signaling Pathways

Phytohormones and abiotic stressors play a crucial role in modulating the phenylpropanoid pathway.

-

Phytohormonal Regulation: Auxin, ethylene, and jasmonic acid are known to influence the expression of biosynthetic genes. For instance, jasmonic acid can induce the expression of phenylpropanoid biosynthesis-related genes, leading to the accumulation of phenolic compounds as a defense response.[10]

-

Abiotic Stress Response: Environmental factors such as high light, UV radiation, drought, and salinity can trigger the phenylpropanoid pathway.[2][11][12][13] This response is often mediated by the generation of reactive oxygen species (ROS), which act as signaling molecules to upregulate the expression of PAL, C4H, and other pathway genes.[14]

// Stressors Abiotic_Stress [label="Abiotic Stress\n(UV, Drought, Salinity)", fillcolor="#F1F3F4"]; Phytohormones [label="Phytohormones\n(Jasmonic Acid, Ethylene)", fillcolor="#F1F3F4"];

// Signaling Molecules ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Transcription Factors TFs [label="Transcription Factors\n(MYB, bZIP, WRKY)", shape=diamond, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Biosynthetic Genes Biosynthetic_Genes [label="Biosynthetic Genes\n(PAL, C4H, TAL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product p_Coumaric_Acid [label="p-Coumaric Acid\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Abiotic_Stress -> ROS; Phytohormones -> TFs; ROS -> TFs; TFs -> Biosynthetic_Genes; Biosynthetic_Genes -> p_Coumaric_Acid; }

Caption: Regulatory network of p-coumaric acid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of p-coumaric acid biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and β-mercaptoethanol.

-

Substrate Solution: L-phenylalanine solution.

-

10% Trichloroacetic acid (TCA).

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: Combine 1 mL of the L-phenylalanine substrate solution, 4 mL of 0.1 M sodium phosphate buffer (pH 7.0), and 1 mL of the enzyme extract.

-

Incubation: Incubate the reaction mixture at 40°C for 1 hour.

-

Stopping the Reaction: Add 10% TCA to stop the enzymatic reaction.

-

Measurement: Measure the absorbance of the solution at 290 nm. The increase in absorbance corresponds to the formation of trans-cinnamic acid.[15]

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid using HPLC.

Materials:

-

Microsomal preparation from plant tissue.

-

trans-Cinnamic acid.

-

NADPH.

-

HPLC system with a C18 column.

Procedure:

-

Enzyme Preparation: Isolate microsomes from the plant tissue of interest.

-

Reaction: Incubate the microsomal preparation with trans-cinnamic acid and NADPH at 30°C for 30 minutes with shaking.

-

Quantification: Stop the reaction and analyze the formation of p-coumaric acid by HPLC.[16]

Quantification of p-Coumaric Acid by HPLC

This protocol outlines the extraction and quantification of p-coumaric acid from plant material.

Materials:

-

Plant tissue.

-

Methanol.

-

Mobile Phase: A gradient of 0.5% phosphoric acid (Solvent A) and 100% acetonitrile (Solvent B).

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Extraction: Extract phenolic compounds from the plant tissue using methanol. The extract can be evaporated and redissolved in a suitable solvent for HPLC analysis.

-

Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program, for example: 0-30 min from 5% to 80% B.

-

Detection: Monitor the eluent at 280 nm. The retention time of p-coumaric acid is determined using a standard.

-

Quantification: Calculate the concentration of p-coumaric acid based on a standard curve.[17]

// Start Start [label="Plant Tissue", shape=ellipse, fillcolor="#F1F3F4"];

// Extraction Extraction [label="Homogenization &\nExtraction", fillcolor="#F1F3F4"];

// Centrifugation Centrifugation [label="Centrifugation", fillcolor="#F1F3F4"];

// Supernatant and Pellet Supernatant [label="Supernatant\n(Soluble Proteins)", shape=box, style="filled, rounded", fillcolor="#FFFFFF"]; Pellet [label="Pellet\n(Microsomes)", shape=box, style="filled, rounded", fillcolor="#FFFFFF"];

// Assays PAL_Assay [label="PAL Assay\n(Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H_Assay [label="C4H Assay\n(HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Quant [label="p-Coumaric Acid\nQuantification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\nAnalysis (RT-qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Centrifugation -> Pellet; Supernatant -> PAL_Assay; Pellet -> C4H_Assay; Extraction -> HPLC_Quant; Start -> Gene_Expression; }

Caption: General workflow for analyzing p-coumaric acid biosynthesis.

Conclusion

This technical guide provides a foundational understanding of the biosynthesis of p-coumaric acid in plants. The detailed pathways, quantitative enzyme data, and comprehensive experimental protocols offer a valuable resource for researchers aiming to explore and manipulate the phenylpropanoid pathway for applications in agriculture, pharmacology, and biotechnology. Further research into the intricate regulatory networks and the characterization of enzymes from a wider range of plant species will continue to enhance our ability to harness the potential of this vital metabolic pathway.

References

- 1. bioworlde.com [bioworlde.com]

- 2. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. curresweb.com [curresweb.com]

- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p‐Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. Expression profiling of the phenylalanine ammonia-lyase (PAL) gene family in ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ils.unc.edu [ils.unc.edu]

- 17. phcogres.com [phcogres.com]

Biological Activities of p-Coumaric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a wide variety of plants.[1] Its derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1] These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of p-coumaric acid derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and trypanocidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

p-Coumaric acid and its derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[2]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of p-coumaric acid and its derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| p-Coumaric Acid | A375 (Melanoma) | 2500 (48h) | [2] |

| p-Coumaric Acid | B16 (Melanoma) | 2800 (48h) | [2] |

| p-Coumaric Acid | HT-29 (Colon) | 150 (24h) | [3] |

| Coumarin | HT-29 (Colon) | 25 (24h) | [3] |

| Phenethyl p-coumarate | P388 (Leukemia) | Not specified | [4] |

| N-phenethyl-p-coumaramide | P388 (Leukemia) | Not specified | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).[2]

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity

p-Coumaric acid derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10][11] The mechanism of action often involves the modulation of key signaling pathways like NF-κB and MAPKs.[11][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[9][13][14][15]

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[13]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[11]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

-

Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[13]

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

Derivatives of p-coumaric acid have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of p-coumaric acid derivatives against different microbial strains.

| Compound Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| p-Coumaric acid amides/anilides | Staphylococcus aureus | 1.56 - 50 | [16] |

| p-Coumaric acid amides/anilides | Bacillus subtilis | 1.56 - 50 | [16] |

| p-Coumaric acid amides/anilides | Escherichia coli | 3.12 - 50 | [16] |

| p-Coumaric acid amides/anilides | Candida albicans | 1.56 - 50 | [16] |

| p-Coumaric acid amides/anilides | Aspergillus niger | 1.56 - 50 | [16] |

| p-Coumaric acid | Gram-positive bacteria | 10 - 80 | [10] |

| p-Coumaric acid | Gram-negative bacteria | 10 - 80 | [10] |

Experimental Protocol: Tube Dilution Method for MIC Determination

The tube dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

Principle: A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[17]

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.[16]

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.[17]

-

Incubation: Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for A. niger, and 37°C for 48 hours for C. albicans).[16]

-

Observation: After incubation, visually inspect the tubes for turbidity, which indicates microbial growth.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth.[17]

Trypanocidal Activity

Ester derivatives of p-coumaric acid have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[19][20]

Quantitative Trypanocidal Activity Data

The following table summarizes the IC50 values of various p-coumaric acid ester derivatives against different forms of Trypanosoma cruzi.[19]

| Compound | Form of T. cruzi | IC50 (µM) |

| Methyl p-coumarate | Epimastigote | 601.06 ± 249.17 |

| Butyl p-coumarate | Epimastigote | 154.99 ± 33.14 |

| Pentyl p-coumarate | Epimastigote | 5.16 ± 1.28 |

| Pentyl p-coumarate | Trypomastigote | 61.63 ± 28.59 |

| Isopentyl p-coumarate | Epimastigote | 13.23 ± 2.56 |

| Isopentyl p-coumarate | Trypomastigote | 111.31 ± 38.70 |

Mechanism of Action: Signaling Pathways

The biological activities of p-coumaric acid derivatives are often mediated through the modulation of specific intracellular signaling pathways. The anti-inflammatory effects, in particular, are well-documented to involve the inhibition of the NF-κB and MAPK pathways.[11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[11] p-Coumaric acid has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines.[21]

Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid derivatives.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including stress and inflammation.[11] p-Coumaric acid can suppress the phosphorylation of key MAPKs such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.[22]

Caption: Modulation of the MAPK signaling pathway by p-coumaric acid derivatives.

Conclusion

p-Coumaric acid and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and trypanocidal activities, coupled with their natural origin, make them attractive candidates for further investigation and development as novel therapeutic agents. This guide provides a foundational understanding of their biological activities and the experimental methodologies used for their evaluation, which can aid researchers in advancing the study of these versatile molecules.

References

- 1. broadpharm.com [broadpharm.com]

- 2. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. static.igem.wiki [static.igem.wiki]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 18. Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Mechanism of Action of p-Coumaric Acid

Note to the Reader: The initial request specified "Jacoumaric acid." However, a thorough review of scientific literature yielded no significant data on the in vitro mechanism of action for a compound with this name. One source indicated its presence in guava, but provided no further details.[1] Conversely, a substantial body of research exists for p-Coumaric acid (p-CA), a similarly named and structurally related phenolic acid. It is plausible that "this compound" may be a rare compound, a synonym, or a misspelling. This guide therefore focuses on the well-documented in vitro activities of p-Coumaric acid to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found in numerous plants, fruits, and vegetables.[2][3][4] It has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][5][6] This document provides an in-depth overview of the in vitro mechanisms of action of p-Coumaric acid, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Data Summary

The in vitro bioactivity of p-Coumaric acid has been quantified across various cell lines and experimental models. The following tables summarize key findings to facilitate comparison.

Table 1: Anticancer and Cytotoxic Effects of p-Coumaric Acid

| Cell Line | Cancer Type | Assay | IC50 Value | Duration | Key Findings |

| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 h | Significantly inhibited cell proliferation.[7] |

| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 h | Dose-dependent inhibition of proliferation.[7] |

| B16 | Murine Melanoma | CCK-8 | 4.1 mM | 24 h | Showed significant inhibition of cell proliferation.[7] |

| B16 | Murine Melanoma | CCK-8 | 2.8 mM | 48 h | Time-dependent cytotoxic effect observed.[7] |

| A431 | Human Epidermoid Carcinoma | MTT | ~52 µg/ml | Not Specified | Reduced mitochondrial activity, comparable to the standard drug Imiquimod.[5] |

| MCF-7 | Human Breast Cancer | Not Specified | 4.95 mM | Not Specified | Used as the effective concentration for subsequent experiments demonstrating pro-apoptotic and cell cycle arrest effects.[8] |

Table 2: Anti-inflammatory Effects of p-Coumaric Acid

| Cell Line | Stimulant | Concentration of p-CA | Measured Parameter | Result |

| RAW264.7 | LPS | 10-100 µg/ml | iNOS mRNA and protein expression | Significant inhibition.[2] |

| RAW264.7 | LPS | 10-100 µg/ml | COX-2 mRNA and protein expression | Significant inhibition.[2] |

| RAW264.7 | LPS | 10-100 µg/ml | IL-1β mRNA expression | Significant inhibition.[2] |

| RAW264.7 | LPS | 10-100 µg/ml | TNF-α mRNA expression | Significant inhibition.[2] |

Core Mechanisms of Action

p-Coumaric acid exerts its effects through the modulation of several key cellular processes, including inflammation, apoptosis, cell cycle progression, and oxidative stress.[3][9]

Anti-inflammatory Activity

The anti-inflammatory properties of p-Coumaric acid are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, p-CA has been shown to:

-

Inhibit Pro-inflammatory Mediators: Significantly suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels.[2]

-

Block NF-κB Activation: Prevent the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]

-

Suppress MAPK Signaling: Inhibit the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[2]

References

- 1. scribd.com [scribd.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. banglajol.info [banglajol.info]

- 4. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of Jacoumaric acid

An In-depth Technical Guide to Jacoumaric Acid

This guide provides a detailed overview of the current scientific understanding of this compound, a naturally occurring triterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a complex triterpenoid that has been identified in a limited number of natural sources. Its chemical structure suggests potential biological activities, though research into its specific properties remains in the early stages. This document synthesizes the available data on its discovery, chemical properties, natural occurrences, and biological activities.

Discovery and History

The precise first discovery and characterization of this compound are not extensively documented in readily available literature. However, its isolation has been reported in specific phytochemical studies. One notable mention is its isolation from the aerial parts of Syzygium samarangense (also known as the wax apple or Java apple).[1] Another significant finding was its identification in the feces of the complex-toothed flying squirrel (Trogopterus xanthipes), a component of traditional Chinese medicine.

It is important to distinguish this compound from the structurally simpler and more widely studied p-Coumaric acid. While both are natural products, this compound is a significantly larger and more complex molecule.[2][3][4][5][6]

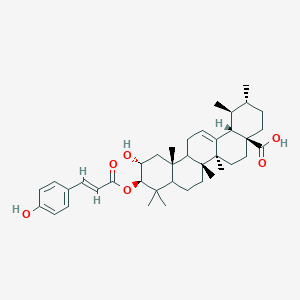

Chemical Properties and Structure

This compound is a C39 triterpenoid with the molecular formula C₃₉H₅₄O₆ and a molecular weight of approximately 618.8 g/mol .[2] Its systematic IUPAC name is (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.[2]

The structure of this compound is characterized by a pentacyclic triterpene core linked to a p-coumaroyl moiety via an ester bond.

Caption: Logical relationship in the structure of this compound.

Natural Occurrences

This compound has been isolated from the following natural sources:

-

Plants:

-

Animal-derived material:

-

Feces of Trogopterus xanthipes (Complex-toothed flying squirrel): This material, known as "Goreishi" in Chinese medicine, contains this compound.[7]

-

Biological Activity

The biological activity of this compound has not been extensively studied. The most significant report on its bioactivity comes from research on compounds isolated from the feces of Trogopterus xanthipes.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various human tumor cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| P-388 (Leukemia) | 4.0 |

| L-1210 (Leukemia) | 4.2 |

| KB (Oral Epidermoid Carcinoma) | 10.0 |

| A-549 (Lung Carcinoma) | > 20.0 |

| HCT-8 (Colon Adenocarcinoma) | > 20.0 |

| A-498 (Kidney Carcinoma) | > 20.0 |

Source: Numata, A., et al. (1991). Cytotoxic Triterpenes from a Chinese Medicine, Goreishi.

The data indicates that this compound exhibits moderate cytotoxic activity against leukemia cell lines (P-388 and L-1210) and weaker activity against KB cells. Its cytotoxicity against A-549, HCT-8, and A-498 cell lines was not significant at the concentrations tested.

Experimental Protocols

Isolation of this compound from Trogopterus xanthipes Feces

The isolation of this compound from "Goreishi" was achieved through bioactivity-guided fractionation of a methanol extract. This process typically involves the following steps:

Caption: General workflow for the isolation of this compound.

The structural elucidation of the isolated compound was performed using spectroscopic methods.[7]

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. Further investigation is required to understand how it exerts its cytotoxic effects.

Synthesis

There are no reported methods for the chemical synthesis of this compound in the reviewed literature.

Future Directions

The existing data on this compound, although limited, suggests that it is a molecule with potential biological activity. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to obtain larger quantities for comprehensive biological evaluation.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways responsible for its cytotoxic effects.

-

Analog Development: Synthesizing derivatives to explore structure-activity relationships and potentially enhance its therapeutic index.

-

Broader Biological Screening: Evaluating its activity in other disease models, such as inflammatory and infectious diseases.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated cytotoxic activity against specific cancer cell lines. However, the current body of knowledge is limited, with significant gaps in our understanding of its discovery, history, biosynthesis, and mechanism of action. This guide provides a summary of the available information and highlights the need for further research to fully elucidate the therapeutic potential of this complex natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. p-Coumaric acid [webbook.nist.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Cytotoxic Triterpenes from a Chinese Medicine, Goreishi [jstage.jst.go.jp]

A Preliminary Pharmacological Profile of Coumaric Acids: A Technical Overview

An important clarification : Initial searches for "Jacoumaric acid" revealed a significant lack of available pharmacological data, preventing the creation of an in-depth technical guide on this specific compound. This compound is a recognized chemical entity, but its biological activities are not extensively documented in publicly available scientific literature.[1]

However, due to the structural similarity and the possibility of user interest in the broader class of coumaric acids, this guide will focus on the well-researched p-Coumaric acid (p-CA) . This phenolic acid is a prominent dietary polyphenol with a wide range of documented pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4][5][6] This document will provide a comprehensive overview of the preliminary pharmacological screening of p-Coumaric acid, adhering to the requested format for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

p-Coumaric acid has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[7][8][9][10] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

| Parameter | Model | Treatment | Result | Reference |

| TNF-α Expression | Adjuvant-induced arthritic rats | 100 mg/kg p-CA | Significant decrease in synovial tissue | [7] |

| Circulating Immune Complexes | Adjuvant-induced arthritic rats | 100 mg/kg p-CA | Significant decrease in serum | [7] |

| Paw Edema | Monosodium urate crystal-induced inflammation in rats | 100 mg/kg p-CA | Significant reduction | [10] |

| iNOS, COX-2, IL-1β, TNF-α Expression | LPS-stimulated RAW264.7 macrophage cells | 10-100 µg/ml p-CA | Significant inhibition at mRNA and/or protein level | [9] |

| TNF-α and IL-6 Levels | Collagen-induced arthritis model rats | p-CA administration | Decreased serum levels | [8] |

A common model to assess anti-inflammatory activity is the adjuvant-induced arthritis model in rats.[11]

-

Induction of Arthritis : Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw of the rats.

-

Treatment : p-Coumaric acid (e.g., 100 mg/kg body weight) or a reference drug (e.g., Indomethacin, 3 mg/kg body weight) is administered intraperitoneally for a specified period (e.g., for 8 days from day 11 to 18 after adjuvant injection).[11]

-

Assessment of Inflammation :

-

Paw Thickness : The paw volume or thickness is measured at regular intervals using a plethysmometer or calipers to quantify the edema.

-

Biochemical Markers : At the end of the study, blood and tissue samples are collected to measure levels of inflammatory mediators like TNF-α and IL-6 using ELISA kits.[8]

-

Histopathology : The ankle joints are subjected to histopathological examination to assess the extent of inflammation, synovial hyperplasia, and cartilage destruction.[11]

-

p-Coumaric acid exerts its anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[9]

Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric Acid.

Antimicrobial Activity

p-Coumaric acid has shown inhibitory activity against a range of pathogenic bacteria.[12]

| Bacterial Strain | Method | Concentration | Result (Zone of Inhibition) | Reference |

| Staphylococcus aureus (ATCC 25923) | Agar well diffusion | 5% solution | 27.50 mm (median) | [13] |

| Enterococcus faecalis (ATCC 29212) | Agar well diffusion | 5% solution | 19 mm (median) | [13] |

| Klebsiella pneumoniae | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |

| Pseudomonas aeruginosa | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |

| Bacillus subtilis | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |

The antimicrobial activity of p-Coumaric acid can be evaluated using the agar well diffusion method.[13]

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates : The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Preparation of Wells : Wells of a specific diameter are made in the agar using a sterile borer.

-

Application of Test Substance : A defined volume of the p-Coumaric acid solution at different concentrations is added to the wells.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone : The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Analgesic Activity

p-Coumaric acid has also been reported to possess analgesic properties.

| Test | Model | Treatment | Result | Reference |

| Acetic acid-induced writhing test | Mice | p-Coumaric acid | Potent analgesic effect | [10] |

| Tail immersion test | Mice | p-Coumaric acid | Potent analgesic effect | [10] |

This is a common method for screening peripheral analgesic activity.

-

Animal Groups : Mice are divided into control and treatment groups.

-

Treatment : The treatment groups receive different doses of p-Coumaric acid, while the control group receives the vehicle. A standard analgesic drug is used as a positive control.

-

Induction of Writhing : After a specific period, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.

-

Observation : The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes) after the injection of acetic acid.

-

Calculation : The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the control group.

References

- 1. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress | Bentham Science [eurekaselect.com]

- 4. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Dietary component p-coumaric acid suppresses monosodium urate crystal-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ameliorative effect of p-coumaric acid, a common dietary phenol, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. primescholars.com [primescholars.com]

- 13. lsmu.lt [lsmu.lt]

An In-depth Technical Guide on the Solubility and Stability of p-Coumaric Acid

A Note on Terminology: Initial searches for "Jacoumaric acid" did not yield relevant scientific data. It is presumed that this is a variant or misspelling of p-Coumaric acid, a well-documented phenolic compound. This guide will, therefore, focus on the solubility and stability of p-Coumaric acid.

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid widely found in various plants and fungi. Its antioxidant, anti-inflammatory, and other pharmacological properties have made it a subject of interest for researchers in drug development and other scientific fields. A thorough understanding of its solubility and stability is crucial for its effective application and formulation.

Solubility of p-Coumaric Acid

The solubility of p-coumaric acid has been determined in a range of solvents, demonstrating its versatility for various applications.

Table 1: Solubility of p-Coumaric Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~10 | Room Temperature |

| DMSO | ~15 | Room Temperature |

| Dimethylformamide (DMF) | ~20 | Room Temperature |

| Water | Slightly soluble | 25 |

| Diethyl Ether | Very soluble | Not Specified |

| Methanol | Not Specified | Not Specified |

| 1-Propanol | Not Specified | Not Specified |

| 2-Propanol | Not Specified | Not Specified |

| n-Butanol | Not Specified | Not Specified |

| Isobutanol | Not Specified | Not Specified |

| Acetone | Not Specified | Not Specified |

| Ethyl Acetate | Not Specified | Not Specified |

| Methyl Acetate | Not Specified | Not Specified |

| DMF:PBS (pH 7.2) (1:6) | ~0.1 | Room Temperature |

Data compiled from multiple sources.[1][2][3]

Stability of p-Coumaric Acid

The stability of p-coumaric acid is influenced by factors such as temperature, pH, and light exposure.

Table 2: Stability Profile of p-Coumaric Acid

| Condition | Observation |

| Storage (Solid) | Stable for ≥ 4 years at room temperature.[1] |

| Aqueous Solution | Not recommended to store for more than one day.[1] |

| Temperature | Degradation follows first-order kinetics with increasing temperature. |

| pH | Ionization state and degradation pathways are pH-dependent. |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of p-coumaric acid are outlined below.

This method involves measuring the mass of the solute dissolved in a known mass of solvent to determine the solubility.

-

Materials: p-Coumaric acid, selected solvent, analytical balance, temperature-controlled shaker, centrifuge, drying oven.

-

Protocol:

-

Add an excess amount of p-coumaric acid to a known volume of the solvent in a sealed vial.

-

Equilibrate the suspension at a constant temperature using a shaker for a predetermined period (e.g., 24-72 hours) to ensure saturation.

-

Separate the undissolved solid from the solution by centrifugation.

-

Carefully withdraw a known aliquot of the supernatant.

-

Evaporate the solvent from the aliquot in a pre-weighed container using a drying oven.

-

Weigh the container with the dried residue.

-

Calculate the solubility based on the mass of the residue and the volume of the aliquot.

-

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to quantify p-coumaric acid and its degradation products, thus indicating its stability.

-

Instrumentation: HPLC system with a UV/Vis detector, C18 column.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 77:23 v/v).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 305 nm.

-

-

Protocol:

-

Prepare a standard stock solution of p-coumaric acid of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Subject the p-coumaric acid solution to the desired stress conditions (e.g., heat, different pH values).

-

At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.

-

Quantify the amount of remaining p-coumaric acid and any degradation products by comparing their peak areas to the calibration curve.

-

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

-

Protocol:

-

Acid Hydrolysis: Treat a solution of p-coumaric acid with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of p-coumaric acid with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of p-coumaric acid with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or solution of p-coumaric acid to high temperatures.

-

Photodegradation: Expose a solution of p-coumaric acid to UV light.

-

Analyze the stressed samples at various time points using a stability-indicating method like RP-HPLC to identify and quantify the degradation products.

-

Visualizations

Caption: Workflow for gravimetric solubility determination.

Caption: Process for a stability-indicating HPLC assay.

Caption: Key factors leading to the degradation of p-coumaric acid.

References

An In-Depth Technical Guide to the Identification of Jacoumaric Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data required for the successful identification of Jacoumaric acid in plant extracts. This compound, a complex triterpenoid ester, presents a unique analytical challenge. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams to facilitate its identification.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid ester. Its chemical structure consists of a triterpene core, specifically alphitolic acid, esterified with a p-coumaric acid moiety at the C-3 position. The systematic IUPAC name for this compound is (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid. This compound has been isolated from sources such as the feces of Trogopterus xanthipes (Goreishi), a traditional Chinese medicine, and has been reported in Syzygium samarangense and Diospyros melanoxylon. Given its complex structure, which combines a triterpene and a phenylpropanoid, this compound may possess interesting pharmacological properties, making its identification in novel plant sources a valuable endeavor for drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its isolation and characterization.

| Property | Value |

| Molecular Formula | C₃₉H₅₄O₆ |

| Molecular Weight | 618.8 g/mol |

| IUPAC Name | (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

| Synonyms | 3-O-p-coumaroyl-alphitolic acid |

| CAS Number | 67911-62-0 |

Experimental Protocols for Identification

The identification of this compound in a plant extract is a multi-step process that involves extraction, chromatographic separation, and spectroscopic analysis.

Extraction of Triterpenoid Esters

A general protocol for the extraction of triterpenoid esters like this compound from dried plant material is as follows:

-

Maceration:

-

Soak the powdered plant material in a non-polar solvent such as hexane or dichloromethane to remove lipids and other non-polar constituents.

-

Subsequently, perform an exhaustive extraction with a solvent of intermediate polarity, such as ethyl acetate or methanol. Triterpenoid esters are often found in these fractions.

-

-

Soxhlet Extraction:

-

For a more efficient extraction, utilize a Soxhlet apparatus with a solvent gradient, starting with non-polar solvents and gradually increasing the polarity.

-

-

Solvent Partitioning:

-

The crude extract can be further fractionated by liquid-liquid partitioning between immiscible solvents (e.g., hexane-methanol/water, ethyl acetate-water) to separate compounds based on their polarity.

-

Chromatographic Isolation

The isolation of this compound from the crude extract requires chromatographic techniques.

-

Column Chromatography:

-

Perform initial fractionation of the extract using open column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf) to known triterpenoid esters.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for the structural elucidation of novel compounds. The following data is characteristic of the 3-O-trans-p-coumaroyl-alphitolic acid structure, which is synonymous with this compound.

Table of ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| Alphitolic Acid Moiety | ||

| 2 | 68.6 | 4.95 (d, J=9.6) |

| 3 | 81.0 | 3.45 (d, J=9.6) |

| ... | ... | ... |

| p-Coumaroyl Moiety | ||

| 1' | 127.3 | - |

| 2', 6' | 129.9 | 7.42 (d, J=8.5) |

| 3', 5' | 115.8 | 6.82 (d, J=8.5) |

| 4' | 157.5 | - |

| 7' | 144.1 | 7.62 (d, J=15.9) |

| 8' | 117.8 | 6.32 (d, J=15.9) |

| 9' | 167.0 | - |

(Note: Complete NMR data for the alphitolic acid core should be referenced from literature reporting the isolation of this compound or its derivatives.)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table of Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Electrospray Ionization (HRESI-MS) | Positive | [M+H]⁺ | Molecular ion peak confirming the molecular formula C₃₉H₅₄O₆ |

| Tandem MS (MS/MS) | Positive | Fragmentation should show a characteristic loss of the p-coumaroyl moiety (146 Da) and water molecules from the triterpene core. |

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.

Table of IR and UV-Vis Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation |

| IR Spectroscopy | ~3400, ~1710, ~1630, ~1605, ~1515 | -OH stretching, C=O stretching (ester and carboxylic acid), C=C stretching (alkene and aromatic) |

| UV-Vis Spectroscopy | λmax ~228 nm, ~312 nm | Absorption characteristic of the p-coumaroyl chromophore. |

Visualized Workflows and Pathways

General Experimental Workflow for Identification

The following diagram illustrates a typical workflow for the identification of this compound from a plant source.

Caption: General workflow for the isolation and identification of this compound.

Biosynthetic Origin of this compound

This compound is a hybrid natural product derived from two major biosynthetic pathways: the isoprenoid pathway for the alphitolic acid core and the shikimate pathway for the p-coumaric acid moiety.

Caption: Biosynthetic pathways leading to the formation of this compound.

Conclusion

The identification of this compound from plant extracts requires a systematic approach combining efficient extraction and fractionation techniques with comprehensive spectroscopic analysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently identify this complex and potentially bioactive natural product. The provided data tables and workflow diagrams are intended to serve as a practical resource in the laboratory, aiding in the discovery and characterization of this compound in new botanical sources.

Spectroscopic Characterization of p-Coumaric Acid: A Technical Guide

Introduction

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is widely distributed in various plants, fruits, and vegetables.[1] This document provides a comprehensive overview of the spectroscopic characterization of p-coumaric acid, intended for researchers, scientists, and professionals in drug development. The spectroscopic data presented herein are crucial for the identification, quantification, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of p-coumaric acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of p-coumaric acid typically shows signals corresponding to the aromatic protons and the protons of the acrylic acid side chain. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7 | 7.51 | 7.4 | d | 7.0 |

| H-2, H-6 | 7.52 | 6.8-7.2 | m | |

| H-3, H-5 | 6.80 | 6.8-7.2 | m | |

| H-8 | 6.27 | 6.5 | d | 7.5 |

| OH (phenolic) | - | 4.5 | bs |

Data compiled from multiple sources.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of p-coumaric acid.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-9 (C=O) | 168.29 | 170.5 |

| C-7 | 144.52 | 148.1 |

| C-4 | 159.93 | 157.6 |

| C-2, C-6 | 130.44 | 127.9 |

| C-1 | 125.60 | - |

| C-3, C-5 | 116.08 | 115.8 |

| C-8 | 115.65 | 115.4 |

Data compiled from multiple sources.[2][3]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of p-coumaric acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified p-coumaric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in p-coumaric acid based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3383 | O-H stretch | Phenolic -OH |

| 3000-2900 | O-H stretch | Carboxylic acid -OH |

| 2879 | C-H stretch | Aromatic C-H |

| 1688 | C=O stretch | Carboxylic acid C=O |

| 1627 | C=C stretch | Alkene C=C |

| 1601, 1590, 1512 | C=C stretch | Aromatic C=C |

| 1449 | C-O-H bend | Carboxylic acid |

| 1283 | C-O stretch | Carboxylic acid/Phenol |

Data compiled from multiple sources.[4][5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry p-coumaric acid with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-coumaric acid, aiding in its identification and structural confirmation.

| m/z | Ion | Technique |

| 164 | [M]⁺ | EI-MS |

| 163 | [M-H]⁻ | ESI-MS |

| 147 | [M+H-H₂O]⁺ | ESI-MS/MS |

| 119 | [M+H-CO₂H]⁺ | ESI-MS/MS |

Data compiled from multiple sources.[6][7]

Experimental Protocol: LC-MS

-

Sample Preparation: Dissolve the p-coumaric acid sample in a suitable solvent, such as methanol or acetonitrile.

-

Chromatography: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a mobile phase gradient, for instance, a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.[8]

-

Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[8]

-

Data Acquisition: Acquire mass spectra over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the p-coumaric acid molecule and is often used for quantification.

| Solvent | λmax (nm) |

| Methanol | 292, 312 |

| Ethanol | 229, 300 |

| Phosphate Buffer (pH 6.8) | 284 |

Data compiled from multiple sources.[9][10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of p-coumaric acid in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer solution). A typical concentration range is 2–25 µg/mL.[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.[9]

Signaling Pathways of p-Coumaric Acid

p-Coumaric acid exhibits various biological activities, including anti-inflammatory and antioxidant effects, by modulating specific signaling pathways.

Anti-Inflammatory Signaling Pathway

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12] Lipopolysaccharide (LPS), a bacterial endotoxin, can trigger an inflammatory response by activating these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. p-Coumaric acid can suppress the phosphorylation of IκB and ERK1/2, thereby inhibiting the activation of NF-κB and MAPK, respectively, and reducing the expression of inflammatory mediators.[12][13]

Caption: Anti-inflammatory action of p-Coumaric Acid.

Antioxidant Signaling Pathway

The antioxidant properties of p-coumaric acid are partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). p-Coumaric acid can promote the activation of this pathway, thereby enhancing the cellular antioxidant defense system.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]

- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 3. bmse000591 P-coumaric Acid at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p-Coumaric acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]

- 14. p-Coumaric acid protects cardiac function against lipopolysaccharide-induced acute lung injury by attenuation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of p-Coumaric acid in fruits

An In-depth Technical Guide to the Natural Occurrence of p-Coumaric Acid in Fruits

Abstract

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a plant-derived secondary metabolite ubiquitously found in a wide variety of foods, including fruits, vegetables, and cereals.[1][2] As a phytochemical, it has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[2][3][4] This technical guide provides a comprehensive overview of the , details common experimental protocols for its quantification, and illustrates its core biosynthetic and pharmacological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising natural compound.

Natural Occurrence of p-Coumaric Acid in Fruits

p-Coumaric acid is present in its free or conjugated form in numerous fruits.[1][2] Its concentration can vary significantly depending on the type of fruit, cultivar, ripeness, and the specific part of the fruit analyzed (e.g., peel, pulp, juice). The following table summarizes the quantitative data on p-Coumaric acid content found in various fruits, compiled from the Phenol-Explorer database and other scientific literature.

| Fruit | Plant Part | Mean Content (mg/100g FW) | Range (min-max) (mg/100g FW) | Reference(s) |

| Apple | Whole, Raw | 0.27 | 0.00 - 0.70 | [5] |

| Pear | Peeled | 0.18 | 0.00 - 0.50 | [5] |

| Date | Fresh | 2.89 | 0.49 - 6.25 | [5] |

| Grape | 11.7 - 38 | - | [6] | |

| Cherry | 51 | - | [6] | |

| Orange | 17.8 - 18.1 | - | [6] | |

| Kiwi fruit | 2.5 | - | [6] | |

| Blueberries | 6.4 | - | [6] | |

| Blackcurrants | 3.6 | - | [6] | |

| Blackberries | 0.5 | - | [6] | |

| Gooseberry | 10 - 27 | - | [6] | |

| Bilberry | 65 | - | [6] | |

| Lingonberry | 85 | - | [6] | |

| Chokeberry | 30 | - | [6] | |

| Elderberry | 18 | - | [6] | |

| Pineapple (Ripe) | Juice Extract | 1.175 | - | [7][8] |

| Pineapple (Ripe) | Methanol Extract | 0.003 | - | [7][8] |

| Pineapple (Unripe) | Juice Extract | 0.041 | - | [7][8] |

| *FW: Fresh Weight | ||||

| Values converted from µg/mL to mg/100g assuming a density of 1 g/mL. |

Biosynthesis of p-Coumaric Acid in Plants

p-Coumaric acid is a key intermediate in the biosynthesis of a wide range of phenylpropanoid derivatives in plants.[9] It is primarily synthesized via the shikimic acid pathway from the amino acid L-phenylalanine.[1][10] The process involves two main enzymatic steps. Alternatively, some plants can synthesize p-Coumaric acid directly from L-tyrosine.[11]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[9][11]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase then hydroxylates trans-cinnamic acid at the para position to yield p-Coumaric acid.[9][11]

-

Tyrosine Ammonia-Lyase (TAL): In an alternative pathway, TAL can directly convert L-tyrosine to p-Coumaric acid.[11]

Experimental Protocols for Quantification

The most widely reported analytical method for the determination and quantification of p-Coumaric acid in fruit matrices is High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) or Diode Array Detector (DAD).[12][13] The following is a synthesized protocol based on methodologies cited in the literature.[7][8][14][15]

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract p-Coumaric acid from the complex fruit matrix while minimizing degradation and removing interfering substances.

-

Homogenization: Weigh a representative portion of the fruit sample (e.g., 5-10 g of pulp, peel, or whole fruit) and homogenize it using a blender or homogenizer. For juices, centrifugation may be sufficient to remove solids.[7]

-

Extraction Solvent: Add an appropriate volume of extraction solvent. Methanol is commonly used.[8] Acidified solvents (e.g., with acetic or phosphoric acid) can improve the stability and extraction efficiency of phenolic acids.[14] To prevent oxidative degradation, an antioxidant like butylated hydroxytoluene (BHT) may be added.[15]

-

Extraction Procedure: The mixture is typically subjected to ultrasonication for 30-60 minutes to facilitate cell wall disruption and enhance extraction.[14][15] This is followed by centrifugation (e.g., 4000-12,000 rpm for 5-15 minutes) to separate the solid residue from the liquid extract.[14][15]

-

Filtration: The resulting supernatant is filtered through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection into the HPLC system to remove any remaining particulate matter.[15]

HPLC-UV/DAD Analysis

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector is used.[14][15]

-

Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the most common choice, providing good separation and peak symmetry for phenolic compounds.[7][15]

-

Mobile Phase: A gradient elution is typically employed for optimal separation of multiple phenolic compounds. The mobile phase usually consists of two solvents:

-

Elution Gradient: A typical gradient might start with a high proportion of Solvent A (e.g., 95%), linearly increasing the proportion of Solvent B over 30-40 minutes to elute more hydrophobic compounds.[7][8] The column is then washed with a high concentration of Solvent B and re-equilibrated to initial conditions.

-

Flow Rate and Temperature: The flow rate is generally maintained between 0.8 and 1.0 mL/min, and the column temperature is often set to 25-30 °C to ensure reproducibility.[7][14]

-